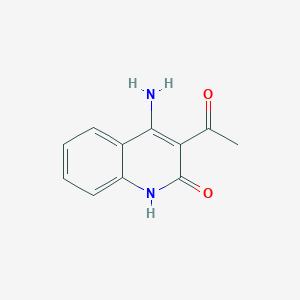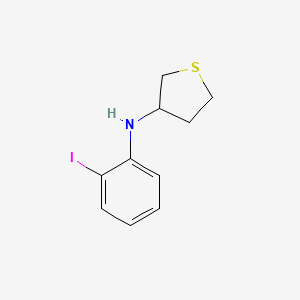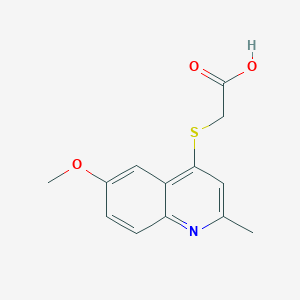
3-acetyl-4-amino-2-(1H)quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-4-amino-2-(1H)quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of an acetyl group at the 3-position, an amino group at the 4-position, and a quinolinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-amino-2-(1H)quinolinone can be achieved through several synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with acetoacetic ester under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinolinone derivative .
Another approach involves the acetylation of 4-aminoquinolin-2(1H)-one using acetyl chloride in the presence of a base such as pyridine. This method provides a straightforward route to introduce the acetyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-acetyl-4-amino-2-(1H)quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinolinone derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-acetyl-4-amino-2-(1H)quinolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-acetyl-4-hydroxyquinolin-2(1H)-one: This compound has a hydroxyl group at the 4-position instead of an amino group.
3-acetyl-4-methylthioquinolin-2(1H)-one: This derivative has a methylthio group at the 4-position.
4-hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their diverse biological activities.
Uniqueness
3-acetyl-4-amino-2-(1H)quinolinone is unique due to the presence of both an acetyl group and an amino group, which contribute to its distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-acetyl-4-amino-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-6(14)9-10(12)7-4-2-3-5-8(7)13-11(9)15/h2-5H,1H3,(H3,12,13,15) |
Clave InChI |
MFURBHFFEBOFCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B15097179.png)


![Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B15097193.png)
)amine](/img/structure/B15097195.png)
![7-[4-(propan-2-yl)phenyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15097199.png)
![N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phen ylmethoxy)phenyl]carboxamide](/img/structure/B15097206.png)
![4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15097207.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15097212.png)


![4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B15097245.png)

![3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15097269.png)
